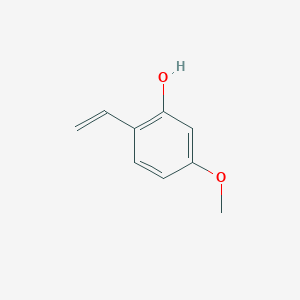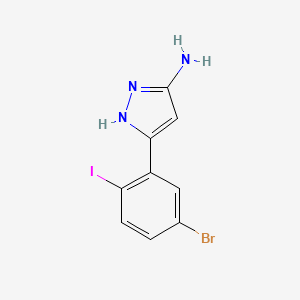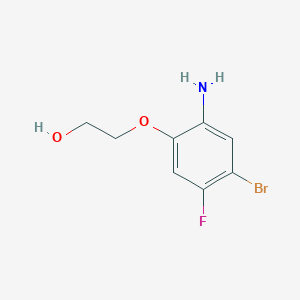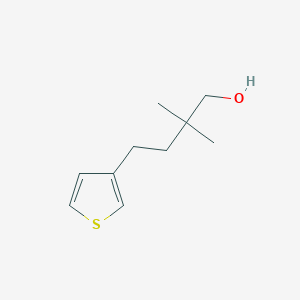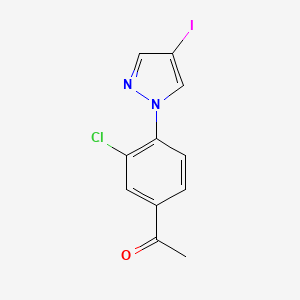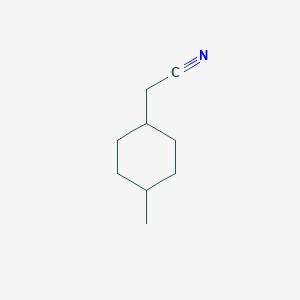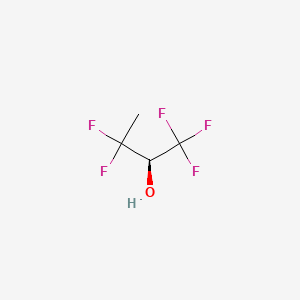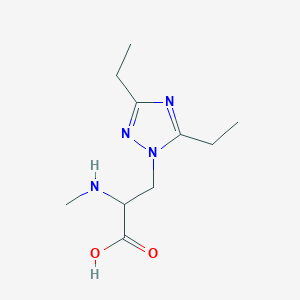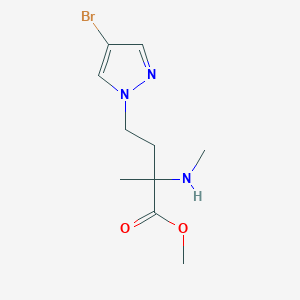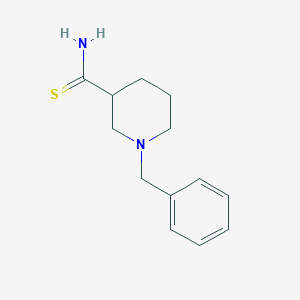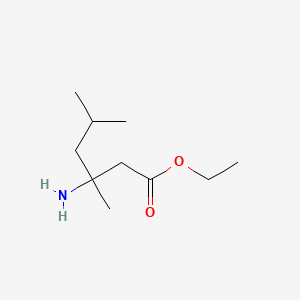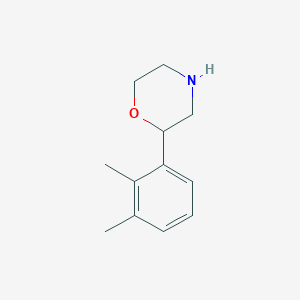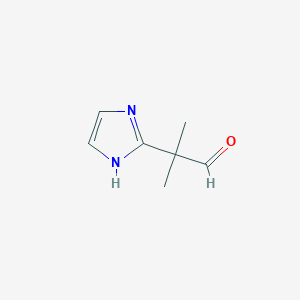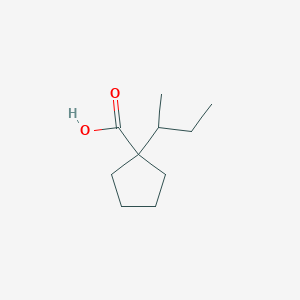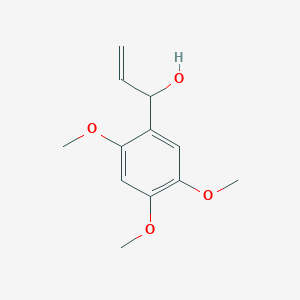
1-(2,4,5-Trimethoxyphenyl)prop-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4,5-Trimethoxyphenyl)prop-2-en-1-ol is an organic compound that belongs to the class of chalcones. Chalcones are flavonoid-type phenolic phytochemicals, often referred to as ‘open-chain flavonoids’. This compound is characterized by the presence of three methoxy groups attached to the phenyl ring and a propen-1-ol side chain. It is known for its potential biological activities, including anti-inflammatory, antinociceptive, and hypoglycemic effects .
Méthodes De Préparation
The synthesis of 1-(2,4,5-Trimethoxyphenyl)prop-2-en-1-ol typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out in a basic medium, where 2,4,5-trimethoxybenzaldehyde reacts with an appropriate ketone or aldehyde to form the desired chalcone . The reaction conditions often include the use of pyridine and piperidine as catalysts, and the process is conducted under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-(2,4,5-Trimethoxyphenyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(2,4,5-Trimethoxyphenyl)prop-2-en-1-ol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various bioactive chalcone derivatives.
Industry: It is used in the development of new pharmaceuticals and as an intermediate in organic synthesis.
Mécanisme D'action
The biological effects of 1-(2,4,5-Trimethoxyphenyl)prop-2-en-1-ol are attributed to its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the production of nitric oxide in macrophages, which contributes to its anti-inflammatory effects . Molecular docking studies have indicated that the compound has a high affinity for enzymes like COX-1 and channels like TRPA1, which are involved in pain and inflammation pathways .
Comparaison Avec Des Composés Similaires
1-(2,4,5-Trimethoxyphenyl)prop-2-en-1-ol is unique due to its specific substitution pattern on the phenyl ring and its propen-1-ol side chain. Similar compounds include:
1-(2,4,6-Trimethoxyphenyl)prop-2-en-1-ol: Differing by the position of the methoxy groups.
1-(2-Hydroxy-3,4,6-trimethoxyphenyl)prop-2-en-1-one: Featuring a hydroxyl group instead of a methoxy group
These structural differences can lead to variations in biological activity and chemical reactivity, making each compound unique in its applications and effects.
Propriétés
Formule moléculaire |
C12H16O4 |
|---|---|
Poids moléculaire |
224.25 g/mol |
Nom IUPAC |
1-(2,4,5-trimethoxyphenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C12H16O4/c1-5-9(13)8-6-11(15-3)12(16-4)7-10(8)14-2/h5-7,9,13H,1H2,2-4H3 |
Clé InChI |
GSMARBAUYDPELN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1C(C=C)O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


